N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
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Overview
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a complex organic compound featuring a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of cyclopentyl and cyclopropyl groups. The final step involves the sulfonation reaction to attach the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
Uniqueness
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzenesulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,17-8-2-1-3-9-17)19-13-15-12-18(14-10-11-14)21(20-15)16-6-4-5-7-16/h1-3,8-9,12,14,16,19H,4-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGLKFZDRVAUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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